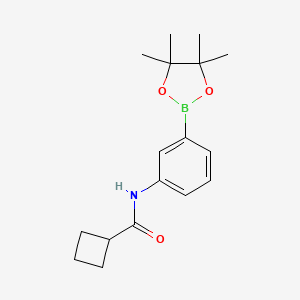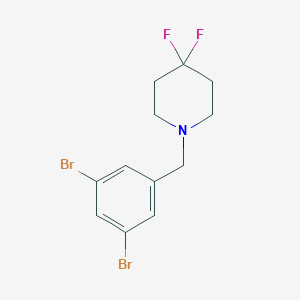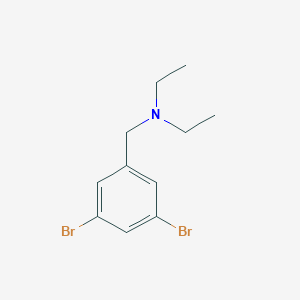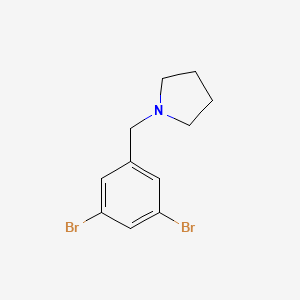
1,3-Dibromo-5-(2,2-difluoroethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromo-5-(2,2-difluoroethoxy)benzene is an organic compound characterized by the presence of bromine and fluorine atoms attached to a benzene ring. This compound is notable for its unique chemical structure, which includes two bromine atoms and a difluoroethoxy group. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-5-(2,2-difluoroethoxy)benzene typically involves the bromination and fluorination of benzene derivatives. One common method includes the reaction of 1,3,5-tribromobenzene with a fluorinating agent under controlled conditions. The reaction is carried out in a solvent such as ether, and the temperature is maintained at -78°C using a dry ice/acetone bath .
Industrial Production Methods
Industrial production of this compound involves large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. The final product is purified through techniques such as distillation or recrystallization to ensure its quality for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dibromo-5-(2,2-difluoroethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in a polar solvent such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions produce different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
1,3-Dibromo-5-(2,2-difluoroethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with bromine and fluorine atoms.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of 1,3-Dibromo-5-(2,2-difluoroethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include nucleophilic substitution and oxidative addition, which are essential for its biological and chemical activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dibromo-5-fluorobenzene: Similar in structure but lacks the difluoroethoxy group.
1,3-Dibromo-5-chlorobenzene: Contains chlorine instead of fluorine atoms.
2,5-Dibromo-1,3-difluorobenzene: Similar but with different positions of bromine and fluorine atoms
Uniqueness
1,3-Dibromo-5-(2,2-difluoroethoxy)benzene is unique due to the presence of both bromine and difluoroethoxy groups, which confer distinct chemical properties. These properties make it valuable in specific synthetic applications and research areas where other similar compounds may not be as effective .
Propriétés
IUPAC Name |
1,3-dibromo-5-(2,2-difluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2F2O/c9-5-1-6(10)3-7(2-5)13-4-8(11)12/h1-3,8H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZGEFZYLXRDAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride](/img/structure/B8156811.png)











